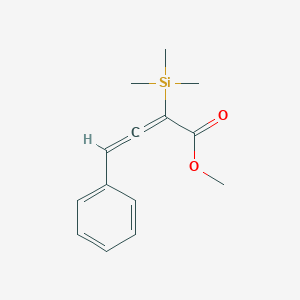
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester is a complex organic compound with a unique structure that includes a butadienoic acid backbone, a phenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of a phenyl-substituted butadienoic acid with a trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Aplicaciones Científicas De Investigación
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, ethyl ester
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, propyl ester
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, butyl ester
Uniqueness
The uniqueness of 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester lies in its specific ester group, which influences its physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
824948-12-1 |
|---|---|
Fórmula molecular |
C14H18O2Si |
Peso molecular |
246.38 g/mol |
InChI |
InChI=1S/C14H18O2Si/c1-16-14(15)13(17(2,3)4)11-10-12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clave InChI |
ZDLAIAPERYBHGV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C=CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
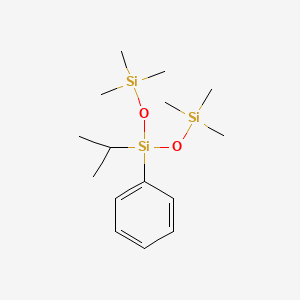
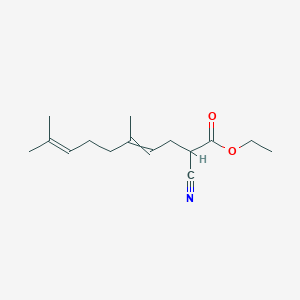

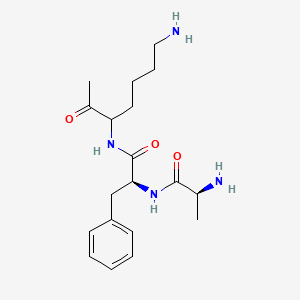

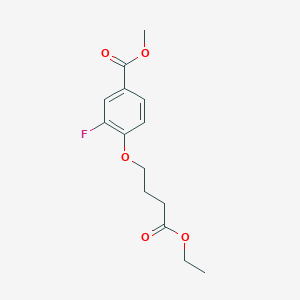

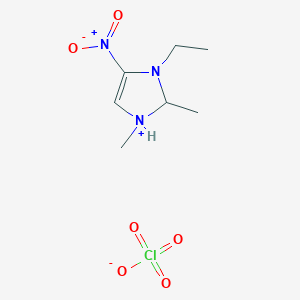
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)
